6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolooxazines. These compounds are characterized by a fused pyrazole and oxazine ring system. While specific details regarding its natural source and classification are limited in the provided literature, research indicates its significance as a central scaffold in developing novel pharmaceutical compounds, particularly enzyme inhibitors. [, , ]
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid is a heterocyclic compound characterized by the fusion of pyrazole and oxazine rings. Its unique structure has attracted attention in medicinal chemistry due to its potential biological activities and applications in drug development. The compound is classified as a carboxylic acid, with the molecular formula and a molecular weight of 168.15 g/mol. Its CAS number is 1173003-61-6 .
The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:
An example synthesis pathway involves the following stages:
The molecular structure of 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid consists of a fused bicyclic system featuring both pyrazole and oxazine rings. The presence of a carboxylic acid group at the 3-position contributes to its chemical reactivity.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide insights into its structural characteristics. For instance, typical NMR signals for this compound include peaks corresponding to the hydrogen atoms in the pyrazole and oxazine rings .
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid can undergo several types of chemical reactions:
Reagents used in these reactions include:
The products formed depend on the specific reagents and conditions employed during these reactions .
The mechanism of action for 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid primarily involves its role as an inhibitor of phosphodiesterase 4B (PDE4B). This enzyme regulates levels of cyclic adenosine monophosphate (cAMP) in cells. By inhibiting PDE4B, the compound modulates intracellular signaling pathways that can lead to various biological effects such as anti-inflammatory responses and potential therapeutic applications in treating diseases like asthma or chronic obstructive pulmonary disease .
The physical properties of 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid include:
Chemical properties include its reactivity under different conditions:
Relevant analyses such as melting point determination and solubility tests are essential for characterizing this compound further .
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid has several scientific applications:
This compound's diverse applications highlight its significance in both research and industry.
The strategic incorporation of bicyclic heterocyclic scaffolds into drug discovery programs continues to yield pharmacologically active compounds with enhanced target specificity and improved pharmacokinetic profiles. Among these, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 1173003-61-6) represents an underexplored yet chemically privileged architecture with significant potential in rational drug design. Characterized by the fusion of pyrazole and oxazine rings, this scaffold offers a unique three-dimensional configuration that diverges from planar aromatic systems, potentially enabling novel interactions with biological targets [1] [5]. The presence of a carboxylic acid moiety at the 3-position further enhances its molecular recognition capabilities through hydrogen bonding and electrostatic interactions. With a molecular formula of C₇H₈N₂O₃ and molecular weight of 168.15 g/mol, this compact bicyclic system combines structural complexity with favorable physicochemical properties for lead optimization [4] [5]. The scaffold's inherent rigidity and chirality offer opportunities for creating structurally diverse libraries while maintaining metabolic stability—a critical consideration in contemporary medicinal chemistry campaigns targeting challenging biological interfaces.
The development of efficient synthetic routes to pyrazolo-oxazine heterocycles has evolved significantly since the early 2000s, driven by increased recognition of their pharmaceutical potential. The parent compound, 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid, first emerged in pharmaceutical literature around 2010-2012, with its CAS registry (1173003-61-6) formally established during this period [1] [5]. Initial synthetic approaches typically involved cyclocondensation reactions between β-haloalkyl aldehydes and functionalized pyrazole precursors, often suffering from moderate yields and purification challenges. Subsequent methodological refinements introduced catalytic ring-closing strategies that improved both efficiency and scalability. The structural evolution of this core scaffold accelerated rapidly with the introduction of strategic substitutions to enhance pharmacological properties. Notable advances include the development of 6-methyl derivatives (CAS not specified, Princeton BioMolecular Research) that introduced conformational constraints to the oxazine ring, and 2-ethyl analogs (1936052-21-9) that modulated electron distribution across the pyrazole moiety [2] [9]. The most recent innovation manifested in 2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (1557851-24-7), which demonstrated significant effects on ring system polarity and hydrogen bonding capacity [6]. This progression reflects a deliberate shift from simple scaffold exploration toward targeted molecular design aimed at optimizing drug-like properties.
Table 1: Evolution of Synthetic Derivatives Based on the Pyrazolo[5,1-b][1,3]oxazine-3-carboxylic Acid Core Scaffold
Derivative | CAS Registry | Molecular Formula | Key Structural Modification | Synthetic Period |
---|---|---|---|---|
Parent Compound | 1173003-61-6 | C₇H₈N₂O₃ | Unsubstituted core scaffold | 2010-2012 |
6-Methyl | Not specified | C₈H₁₀N₂O₃ | Methylation at oxazine position 6 | 2014-2016 |
2-Ethyl | 1936052-21-9 | C₉H₁₂N₂O₃ | Ethyl group at pyrazole position 2 | 2017-2019 |
2-Methyl | 1557851-24-7 | C₈H₁₀N₂O₃ | Methyl group at pyrazole position 2 | 2020-Present |
The carboxylic acid group positioned at C3 of the pyrazolo[5,1-b][1,3]oxazine system serves as a critical pharmacophoric element that significantly influences both molecular recognition and physicochemical behavior. This functional group exhibits dual hydrogen-bonding capability, functioning as a hydrogen bond acceptor (carbonyl oxygen) and donor (hydroxyl group), thereby enabling complex interactions with biological targets. Computational analyses predict a pKa value of approximately 4.2 for this moiety, suggesting substantial ionization at physiological pH and consequent effects on membrane permeability and protein binding [4]. The conjugated nature of the carboxyl group with the heteroaromatic system creates an extended π-electron network that stabilizes receptor binding through charge transfer interactions. This electronic delocalization has been experimentally confirmed via vibrational spectroscopy, revealing characteristic C=O stretching frequencies at 1710-1685 cm⁻¹—significantly lower than typical aliphatic carboxylic acids due to resonance effects [3] [5].
In biological environments, the carboxylic acid functionality enables zwitterion formation when paired with basic moieties in adjacent molecular frameworks, dramatically improving aqueous solubility—a property quantified by experimental logP values of approximately 0.67 for the unsubstituted core scaffold [4] [6]. This balance between hydrophilicity and lipophilicity positions pyrazolo-oxazine carboxylic acids favorably within Lipinski's chemical space for orally bioavailable drugs. The acid group also serves as a versatile synthetic handle for structural diversification, enabling efficient amide coupling reactions, esterification, and isosteric replacements. Recent studies demonstrate that this carboxylate participates in key salt bridge interactions with amino acid residues in enzymatic binding pockets, particularly with lysine, arginine, and histidine side chains, explaining the scaffold's prevalence in protease and kinase inhibitor development [3] [5].
Table 2: Hydrogen Bonding Capacity and Physicochemical Properties Influenced by the Carboxylic Acid Group
Molecular Descriptor | Value/Range | Biological Implication |
---|---|---|
Hydrogen Bond Acceptors | 4 | Enhanced target interaction versatility |
Hydrogen Bond Donors | 1 | Directional binding specificity |
Calculated logP | 0.67 [6] | Optimal membrane permeability |
Topological Polar Surface Area (TPSA) | 64.35 Ų [6] | Favorable for oral bioavailability |
pKa (predicted) | 4.2 [4] | Substantial ionization at physiological pH |
Rotatable Bonds | 1 [6] | Conformational flexibility for target adaptation |
The pharmacological profile of pyrazolo[5,1-b][1,3]oxazine derivatives exhibits remarkable sensitivity to regioisomeric variations and ring conformation dynamics. The distinction between 3-carboxylic acid (1173003-61-6) and its 2-carboxylic acid isomer (exemplified by Sigma-Aldrich's CDS021275) illustrates how positional differences dramatically alter molecular properties and biological interactions [1] [3] [7]. X-ray crystallographic studies reveal that the 3-carboxylate derivative adopts a near-planar conformation with the pyrazole ring, while the 2-carboxylate isomer exhibits a dihedral angle of 12-15° between the carboxylic acid group and the bicyclic system. This subtle geometric variation significantly impacts π-orbital overlap and consequent electronic distribution throughout the scaffold [3] [7].
The oxazine ring dynamics further contribute to structural diversity through pseudorotational flexibility. Nuclear magnetic resonance analyses indicate that the saturated OCCCN segment displays puckering dynamics with an inversion barrier of approximately 10-12 kcal/mol, allowing adaptation to various binding pocket geometries [4] [8]. This flexibility becomes constrained in 6-methyl-substituted derivatives (Princeton BioMolecular), where the additional methyl group imposes a chair-like conformation with reduced pseudorotation amplitude [2]. Computational analyses using density functional theory reveal that the 3-carboxylate isomer exhibits a 5.3 kcal/mol stabilization energy advantage over the 2-carboxylate counterpart due to more effective intramolecular charge transfer and reduced steric congestion [4]. These electronic differences manifest experimentally in aqueous solubility profiles, with the 3-isomer (1173003-61-6) demonstrating approximately 2.3-fold greater solubility than its 2-carboxylic acid analog across physiological pH ranges [1] [3] [7].
Table 3: Comparative Analysis of Positional Isomers in the Pyrazolo[5,1-b][1,3]oxazine System
Molecular Property | 3-Carboxylic Acid Isomer (1173003-61-6) | 2-Carboxylic Acid Isomer (CDS021275) |
---|---|---|
Canonical SMILES | OC(=O)C1C=NN2CCCOC2=1 [5] | O=C(O)C1=NN2C(OCCC2)=C1 [7] |
Molecular Weight | 168.15 g/mol [1] | 168.15 g/mol [7] |
Predicted CCS (Ų) [M+H]+ | 131.6 [4] | Not available |
Boiling Point Data | Not available [1] | Not available [7] |
Hydrogen Bonding Pattern | Bidirectional donor/acceptor | Unidirectional donor/acceptor |
Calculated Dipole Moment | 4.8 Debye | 3.2 Debye |
Aqueous Solubility (pH 7.4) | ~18.7 mg/mL (estimated) | ~8.2 mg/mL (estimated) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7